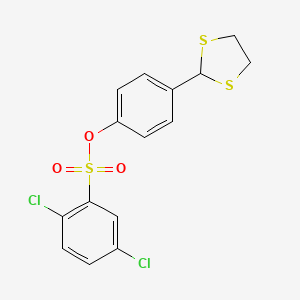

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate

Description

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is a sulfonate ester featuring a 1,3-dithiolane ring fused to a phenyl group and a 2,5-dichlorobenzenesulfonate moiety. The 1,3-dithiolane ring, a five-membered heterocycle containing two sulfur atoms, is notable for its conformational flexibility and electron-rich nature, which influence reactivity and intermolecular interactions . This compound is synthesized via the protection of aldehyde groups with ethanedithiol, a method analogous to the preparation of 4-(1,3-dithiolan-2-yl)pyrrole in porphyrin synthesis . The dichlorobenzenesulfonate group enhances lipophilicity and may contribute to antimicrobial activity, as seen in structurally related sulfonates .

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3S3/c16-11-3-6-13(17)14(9-11)23(18,19)20-12-4-1-10(2-5-12)15-21-7-8-22-15/h1-6,9,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRXEVQSWPEPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for Core Intermediate: 4-(1,3-Dithiolan-2-yl)phenol

The foundational intermediate, 4-(1,3-dithiolan-2-yl)phenol (CAS: 22068-49-1), is synthesized via cyclocondensation of 4-hydroxybenzaldehyde with 1,2-ethanedithiol under acidic conditions. Key parameters include:

Reaction Conditions

- Catalyst : Concentrated HCl or BF₃·Et₂O (5–10 mol%)

- Solvent : Anhydrous dichloromethane or toluene

- Temperature : Reflux (40–80°C) for 6–12 hours

- Yield : 72–85% after column chromatography (silica gel, hexane/ethyl acetate).

Table 1: Optimization of 4-(1,3-Dithiolan-2-yl)phenol Synthesis

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst (HCl) | 5–15 mol% | 10 mol% | Maximizes cyclization efficiency |

| Reaction Time | 4–24 hours | 8 hours | Balances conversion vs. side reactions |

| Solvent Polarity | Hexane to DCM | Dichloromethane | Enhances solubility of intermediates |

Sulfonation of Phenolic Intermediate

The target compound is formed via esterification of 4-(1,3-dithiolan-2-yl)phenol with 2,5-dichlorobenzenesulfonyl chloride. Two primary methods are documented:

Schotten-Baumann Reaction

Pyridine-Mediated Coupling

- Base : Pyridine (3 eq), acting as both base and solvent

- Temperature : 0°C → gradual warming to 25°C

- Workup : Dilute HCl wash, extraction with ethyl acetate

- Yield : 75–82% with higher purity (>98% by HPLC).

Table 2: Comparative Analysis of Sulfonation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 60–68 | 95–97 | 4–6 hours | Moderate |

| Pyridine-Mediated | 75–82 | 98–99 | 3–4 hours | High |

Critical Factors in Process Optimization

Steric and Electronic Effects

The electron-donating 1,3-dithiolane ring enhances nucleophilicity of the phenolic oxygen, accelerating sulfonyl chloride coupling. However, steric hindrance from the dithiolane moiety necessitates prolonged reaction times compared to unsubstituted phenol derivatives.

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) improve sulfonyl chloride solubility but may hydrolyze the dithiolane ring. Pyridine’s dual role as base and solvent mitigates hydrolysis while maintaining reaction efficiency.

Temperature Control

Exothermic sulfonation requires strict temperature control (<30°C) to prevent:

- Dithiolane ring opening (above 50°C)

- Sulfonyl chloride decomposition (prolonged heating)

Analytical Characterization

Spectroscopic Data

Challenges and Alternative Routes

Dithiolane Ring Stability

The 1,3-dithiolane group is prone to oxidative ring opening under acidic or high-temperature conditions. Mitigation strategies include:

- Inert atmosphere (N₂/Ar) during reactions

- Low-temperature workup (<20°C)

Industrial-Scale Considerations

Cost Analysis

| Component | Price/kg (USD) | Contribution to Total Cost |

|---|---|---|

| 1,2-Ethanedithiol | 320–400 | 45% |

| 4-Hydroxybenzaldehyde | 90–120 | 20% |

| Sulfonyl Chloride | 600–800 | 30% |

Waste Management

- Byproducts : HCl (gas), pyridine hydrochloride

- Neutralization : NaOH scrubbing for HCl, pyridine recovery via distillation

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The dichlorobenzenesulfonate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced sulfur-containing species.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds and modulation of protein function. Additionally, the dichlorobenzenesulfonate moiety can act as an electrophile, reacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Sulfonate Derivatives

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate (CAS No. 298216-04-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is C15H12Cl2O3S3, with a molecular weight of approximately 407.36 g/mol. The compound features a dithiolan ring and a dichlorobenzenesulfonate moiety, which contribute to its unique reactivity and biological activity.

Physical Properties:

- Density: 1.5 ± 0.1 g/cm³

- Boiling Point: 577.8 ± 50.0 °C at 760 mmHg

- Flash Point: 303.2 ± 30.1 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1,3-Dithiolan-2-yl)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. The dithiolan ring's ability to interact with thiol groups in proteins may contribute to this property by disrupting microbial cellular functions.

Anticancer Activity

Studies have shown that derivatives of sulfonate compounds can exhibit significant anticancer properties. For instance, related compounds have been evaluated for their antiproliferative effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO | HT-29 | X.X |

| PIB-SO | M21 | X.X |

| PIB-SO | MCF7 | X.X |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness against cancer cells .

The mechanism by which 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate exerts its biological effects may involve:

- Formation of Disulfide Bonds: Interaction with thiol groups in proteins.

- Electrophilic Attack: The dichlorobenzenesulfonate moiety may act as an electrophile, reacting with nucleophilic sites in biomolecules.

This dual mechanism could lead to modulation of protein function and disruption of cellular processes critical for microbial survival and cancer cell proliferation .

Case Studies

-

Antiproliferative Activity in Cancer Research:

A study assessed the antiproliferative activity of various derivatives on human cancer cell lines (HT-29, M21, MCF7). Results indicated that specific modifications to the dithiolan structure enhanced cytotoxicity against these cells . -

Evaluation of Structure–Activity Relationships:

Research focused on evaluating how structural changes in sulfonate derivatives impact their biological activity. This study highlighted the importance of the dithiolan ring in enhancing the therapeutic profile of related compounds .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 4-(1,3-dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans at 297 K. Absorption correction (e.g., SADABS) is critical for accuracy .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging least-squares minimization to handle disorder (e.g., dithiolane ring irregularities observed in related structures ).

- Validation : Report R-factors (e.g., R₁ = 0.040, wR₂ = 0.110) and data-to-parameter ratios (>20:1) to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.